molecular formula C17H16BrN3O3 B3860744 N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide

N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B3860744
M. Wt: 390.2 g/mol
InChI Key: OHYPGAVHKKRHNI-RGVLZGJSSA-N
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Description

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which are linked through an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide typically involves the condensation of 3-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-2,5-dihydroxybenzamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific combination of bromophenyl and methoxyphenyl groups linked through an oxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-24-15-7-5-12(6-8-15)10-19-16(22)17(23)21-20-11-13-3-2-4-14(18)9-13/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYPGAVHKKRHNI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
Reactant of Route 4
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
Reactant of Route 5
N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
Reactant of Route 6
N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide

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